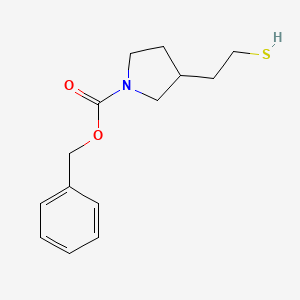

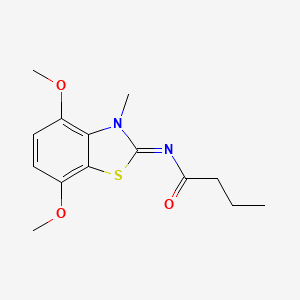

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibition

Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate derivatives have been evaluated for their potential to inhibit cholinesterases, enzymes crucial in neurochemical processes. A study by Pizova et al. (2017) reported the synthesis and characterization of several benzyl pyrrolidine-1-carboxylates, revealing their moderate inhibitory effect on acetylcholinesterase (AChE) and notable activity against butyrylcholinesterase (BChE). This research suggests potential applications in neurodegenerative diseases where cholinesterase activity is a factor.

Crystal Structure Analysis

The compound's structural properties have been explored in various studies. For instance, Tsutsumi et al. (1995) investigated a peptidyl α-keto benzothiazole derivative of benzyl pyrrolidine-1-carboxylate, emphasizing its crystal structure and bonding characteristics. These insights are valuable for understanding the molecular interactions and stability of the compound.

Co-Crystallization Studies

In a study by Chesna et al. (2017), benzoic acid–pyrrolidin-1-ium-2-carboxylate was examined as an example of non-centrosymmetric co-crystallization. This research highlights the potential of benzyl pyrrolidine-1-carboxylate derivatives in crystal engineering and material science applications, especially in the context of creating chiral space groups.

Synthesis Methodologies

The compound has been a focal point in various synthesis studies. Andrews et al. (2003) detailed the synthesis of pyrrolidine 5,5-trans-lactams using a similar structure, providing insights into the methodologies and chemical processes involved in creating complex organic compounds.

Microbiological Activity

The microbiological activity of derivatives has been explored as well. In research by Miszke et al. (2008), 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives were synthesized and evaluated for their bacteriostatic and antituberculosis activity. This study indicates the potential biomedical applications of these compounds in developing new therapeutic agents.

Additional Applications

Other studies have focused on various aspects of benzyl pyrrolidine-1-carboxylate derivatives, including their use in palladium-catalyzed reactions (Yang et al., 2005), kinetic resolution of racemic compounds (Shiina et al., 2012), and in the development of metal–organic frameworks for dye adsorption (Zhao et al., 2020).

Properties

IUPAC Name |

benzyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMZCBBCNIKLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)

![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)